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Compound of Interest

Compound Name: 1-Methylbenzoimidazol-5-amine

Cat. No.: B077689 Get Quote

In the landscape of modern medicinal chemistry and materials science, the benzimidazole core

is recognized as a "privileged scaffold." Its rigid, planar structure and rich electronic properties

make it an ideal foundation for constructing molecules that can interact with a wide array of

biological targets. Among its many derivatives, 1-Methylbenzoimidazol-5-amine (CAS No:

10394-38-4) stands out as a particularly valuable and versatile synthetic building block.[1]

The strategic placement of the methyl group at the N1 position prevents tautomerism and

provides a fixed vector for substitution, while the primary amine at the C5 position serves as a

versatile handle for a multitude of chemical transformations. This unique combination allows for

the systematic and predictable elaboration of the core structure, making it a cornerstone in the

synthesis of targeted therapeutics, most notably kinase and PARP inhibitors.[2][3][4]

This guide provides an in-depth exploration of 1-Methylbenzoimidazol-5-amine's synthetic

applications, offering detailed protocols and the scientific rationale behind key experimental

choices. It is designed for researchers, chemists, and drug development professionals seeking

to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties and handling requirements is

paramount for its safe and effective use in the laboratory.
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Property Value Source

Molecular Formula C₈H₉N₃ [1]

Molecular Weight 147.18 g/mol [1]

CAS Number 10394-38-4 [1]

Appearance
Off-white to brown crystalline

powder
Manufacturer Data

Melting Point 164-168 °C Manufacturer Data

Solubility
Soluble in methanol, DMSO,

and DMF
Manufacturer Data

Safety & Handling Precautions
1-Methylbenzoimidazol-5-amine should be handled with appropriate personal protective

equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All

manipulations should be performed in a well-ventilated area or a certified chemical fume hood

to avoid inhalation of dust.[5][6] It is classified as an irritant, causing skin and serious eye

irritation, and may cause respiratory irritation.[5]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from

incompatible materials such as strong oxidizing agents.[5][7]

Core Synthetic Transformations & Protocols
The C5-amino group is the primary site of reactivity, enabling a range of reliable and high-

yielding transformations. The following sections detail protocols for the most critical reactions,

explaining the causality behind the chosen conditions.

N-Acylation: Forging the Amide Bond
N-acylation is one of the most fundamental and widely used reactions for derivatizing 1-
Methylbenzoimidazol-5-amine. It provides a robust method for introducing a vast array of side

chains and is often a key step in the synthesis of biologically active molecules, including kinase

inhibitors where the amide bond can form crucial hydrogen-bonding interactions with the target
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protein.[8] The reaction proceeds via nucleophilic attack of the C5-amino group on an activated

carbonyl species, such as an acyl chloride or anhydride.

This protocol describes a general procedure for the acylation using benzoyl chloride as a

representative acylating agent. A tertiary amine base like triethylamine is essential to scavenge

the HCl byproduct, driving the reaction to completion.[9]

Materials:

1-Methylbenzoimidazol-5-amine

Benzoyl chloride (1.1 eq)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (NEt₃) (1.5 eq)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine (Saturated aqueous NaCl)

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-
Methylbenzoimidazol-5-amine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of

amine).

Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (1.5 eq)

to the solution.

Acyl Chloride Addition: Add benzoyl chloride (1.1 eq), dissolved in a small amount of

anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes. The formation of a

precipitate (triethylamine hydrochloride) is typically observed.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine
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is consumed.

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated

NaHCO₃ solution (to remove excess acid), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., Ethanol/water) or by column chromatography on silica gel.

Diagram: N-Acylation Workflow
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1. Reaction Setup

2. Reaction

3. Workup & Purification

Dissolve 1-Methylbenzoimidazol-5-amine
in anhydrous DCM

Cool to 0 °C

Add Triethylamine (1.5 eq)

Add Acyl Chloride (1.1 eq)
dropwise

Warm to Room Temp
(Stir 2-6h)

Monitor by TLC

Quench with H₂O

Upon Completion

Extract with DCM, wash with
NaHCO₃, H₂O, Brine

Dry (MgSO₄) & Concentrate

Purify (Recrystallization
or Chromatography)

final_product

Isolated Product
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Caption: Workflow for the N-acylation of 1-Methylbenzoimidazol-5-amine.
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Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has

revolutionized the synthesis of arylamines.[10] This reaction is indispensable for creating the

diarylamine and related linkages that are prevalent in kinase inhibitors. It allows for the

coupling of the C5-amino group with a variety of aryl or heteroaryl halides and triflates, a

transformation that is difficult to achieve using classical methods. The choice of ligand is critical

for success, as sterically hindered, electron-rich phosphine ligands are required to facilitate the

key steps of the catalytic cycle: oxidative addition and reductive elimination.[11][12]

This protocol provides a robust method for the coupling of 1-Methylbenzoimidazol-5-amine
with a generic aryl bromide, using a common catalyst system.

Materials:

1-Methylbenzoimidazol-5-amine (1.0 eq)

Aryl Bromide (e.g., 4-bromotoluene) (1.2 eq)

Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

X-Phos (4-10 mol%) or other suitable phosphine ligand

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

Anhydrous Toluene or Dioxane

Anhydrous workup solvents (Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

Inert Atmosphere Setup: Assemble a Schlenk flask or oven-dried reaction vial equipped with

a magnetic stir bar. Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂, the phosphine

ligand, and the base (NaOtBu) to the flask.
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Solvent and Substrates: Add the 1-Methylbenzoimidazol-5-amine, followed by the aryl

bromide, and finally the anhydrous toluene via syringe.

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

The optimal temperature depends on the reactivity of the aryl halide.

Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-

24 hours.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter

through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad

with additional ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is

then purified by flash column chromatography on silica gel (typically using a hexanes/ethyl

acetate gradient) to yield the desired N-aryl product.

Diagram: Buchwald-Hartwig Amination Workflow
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1. Inert Setup

2. Reaction

3. Workup & Purification
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and Base (NaOtBu)
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(4-24h)

Cool to RT, Dilute,
Filter through Celite®
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Purify by Flash
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Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
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Pictet-Spengler Reaction: Building Fused Heterocycles
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new ring by

cyclizing a β-arylethylamine with an aldehyde or ketone.[13][14] While 1-
Methylbenzoimidazol-5-amine is not a direct substrate, its primary amine can be readily

elaborated into a precursor suitable for this transformation. This two-step sequence opens a

pathway to complex, fused heterocyclic systems containing the benzimidazole core, which are

of significant interest in drug discovery. The key is the formation of an electrophilic iminium ion

intermediate that undergoes intramolecular electrophilic aromatic substitution.[13]

Step A: Synthesis of the Pictet-Spengler Precursor This step involves a reductive amination to

form the necessary secondary amine precursor.

In a round-bottom flask, dissolve 1-Methylbenzoimidazol-5-amine (1.0 eq) and 3-

indoleacetaldehyde (1.05 eq) in methanol.

Add acetic acid (catalytic amount, ~5% v/v). Stir at room temperature for 1 hour to facilitate

imine formation.

Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

Stir for 2 hours, allowing the reaction to warm to room temperature.

Quench carefully with water, then concentrate the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine,

dry over MgSO₄, and concentrate to yield the crude secondary amine precursor, which can

often be used without further purification.

Step B: Acid-Catalyzed Pictet-Spengler Cyclization

Dissolve the crude precursor from Step A in anhydrous DCM or dichloroethane.

Add trifluoroacetic acid (TFA) (2.0 - 5.0 eq) dropwise at 0 °C.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC/LC-MS for the

formation of the cyclized product.
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Upon completion, carefully neutralize the reaction mixture by pouring it into a stirred, cold

solution of saturated NaHCO₃.

Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate.

Purify the crude product by flash column chromatography to afford the target fused

heterocycle.

Diagram: Pictet-Spengler Logical Pathway

Step A: Precursor Synthesis Step B: Cyclization1-Methylbenzoimidazol-
5-amine

Reductive Amination
(MeOH, NaBH₄)

β-Aryl Aldehyde
(e.g., 3-Indoleacetaldehyde)

β-Arylethylamine
Precursor

Pictet-Spengler Reaction
(TFA, DCM)

Fused Heterocyclic
Product

Click to download full resolution via product page

Caption: Logical pathway for synthesizing fused heterocycles via a two-step process.

Applications in Drug Discovery: A Privileged
Scaffold
The 1-methylbenzimidazole core is frequently employed in the design of inhibitors targeting key

enzymes in disease pathways. Its ability to act as a stable scaffold and present functional

groups in a well-defined three-dimensional space is crucial for achieving high potency and

selectivity.

Kinase Inhibitors
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer

and inflammatory diseases.[4] Benzimidazole-based compounds are effective ATP-competitive

kinase inhibitors.[4] The benzimidazole ring system often serves as a hinge-binder, forming

hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion

of ATP. The C5 position, derivatized using the reactions described above, allows for the
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extension of a side chain into the solvent-exposed region or other pockets of the ATP-binding

site, which is key to achieving selectivity among the >500 human kinases.[8][15]

PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are essential for DNA single-strand break

repair.[2][16] Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2

mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer

drugs.[17][18] Substituted benzimidazoles are a major class of PARP inhibitors.[2][16] The core

structure typically binds in the nicotinamide-binding pocket of the enzyme's catalytic domain.

Again, the C5 position provides a critical vector for synthetic elaboration to optimize potency,

selectivity, and pharmacokinetic properties.

Diagram: General Pharmacophore Model

Pharmacophore for Benzimidazole-Based Inhibitors

1-Methylbenzimidazole
Core

(Scaffold & Hinge-Binder)

R¹ Group
(Selectivity, Potency)

 C2 Position

R² Group (from C5-amine)
(Solubility, PK Properties)

 C5 Position

Click to download full resolution via product page

Caption: Generalized pharmacophore model for benzimidazole-based enzyme inhibitors.

Conclusion
1-Methylbenzoimidazol-5-amine is more than just a chemical reagent; it is a strategic building

block that provides a reliable and versatile entry point into a privileged area of chemical space.

Its well-defined reactivity, centered on the C5-amino group, allows chemists to employ a range

of powerful synthetic transformations, including N-acylation and palladium-catalyzed cross-

coupling, with a high degree of predictability. By mastering the protocols outlined in this guide,
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researchers can efficiently construct complex molecular architectures for the discovery and

development of next-generation therapeutics and advanced functional materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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